molecular formula C52H69N9O15S B3064348 Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)- CAS No. 98640-66-5

Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)-

Numéro de catalogue: B3064348
Numéro CAS: 98640-66-5
Poids moléculaire: 1092.2 g/mol
Clé InChI: CSXIDZJPJYRGSK-UJKKYYSESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cholecystokinin (CCK) is a peptide hormone involved in appetite regulation, gallbladder contraction, and pancreatic enzyme secretion . The synthetic fragment cholecystokinin (27-33), tert-butyloxycarbonyl-Nle(28,31)- (hereafter referred to as CCK(27-33)-Boc-Nle) corresponds to residues 27–33 of the native CCK peptide. Key structural features include:

  • tert-butyloxycarbonyl (Boc) group: A protective moiety commonly used in peptide synthesis to shield reactive amine groups, enhancing stability against enzymatic degradation .
  • Norleucine (Nle) substitutions: Replaces methionine residues at positions 28 and 31, likely improving resistance to oxidation and altering hydrophobicity .

This compound is part of a broader class of synthetic CCK analogs designed for research applications, including receptor binding studies and therapeutic development for obesity or gastrointestinal disorders .

Propriétés

Numéro CAS

98640-66-5

Formule moléculaire

C52H69N9O15S

Poids moléculaire

1092.2 g/mol

Nom IUPAC

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C52H69N9O15S/c1-6-8-18-37(57-48(68)40(61-51(71)75-52(3,4)5)26-32-21-23-34(24-22-32)76-77(72,73)74)46(66)55-30-43(62)56-41(27-33-29-54-36-20-14-13-17-35(33)36)49(69)58-38(19-9-7-2)47(67)60-42(28-44(63)64)50(70)59-39(45(53)65)25-31-15-11-10-12-16-31/h10-17,20-24,29,37-42,54H,6-9,18-19,25-28,30H2,1-5H3,(H2,53,65)(H,55,66)(H,56,62)(H,57,68)(H,58,69)(H,59,70)(H,60,67)(H,61,71)(H,63,64)(H,72,73,74)/t37-,38-,39-,40-,41-,42-/m0/s1

Clé InChI

CSXIDZJPJYRGSK-UJKKYYSESA-N

SMILES isomérique

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C

SMILES canonique

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C

Autres numéros CAS

98640-66-5

Séquence

XXGWXDF

Synonymes

Boc-28,31-Nle-CCK-7
Boc-Tyr(SO3H)Nle-Gly-Trp-Nle-Asp-PheNH2
cholecystokinin (27-33), tert-butyloxycarbonyl-Nle(28,31)-
cholecystokinin (27-33), tert-butyloxycarbonylnorleucyl(28,31)-
t-Boc(Nle(28,31))-CCK (27-33)
tert-butoxycarbonyltyrosyl(sulfo)-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide
tert-butyloxycarbonyl-28,31-Nle-cholecystokinin (27-33)

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 implique généralement la synthèse peptidique en phase solide (SPPS) en utilisant le tert-butyloxycarbonyle (Boc) comme groupe protecteur N-terminal. La stratégie Boc est avantageuse pour la synthèse de peptides hydrophobes et de peptides contenant des motifs ester et thioester . Le processus de synthèse implique des cycles répétés de réactions de déprotection et de couplage, où le groupe Boc est éliminé en utilisant de l'acide trifluoroacétique (TFA) et les acides aminés sont couplés en utilisant des réactifs comme la diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse de peptides comme Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 est souvent réalisée à l'aide de synthétiseurs peptidiques automatisés. Ces machines peuvent gérer efficacement les cycles répétitifs de déprotection et de couplage, produisant de grandes quantités de peptides de haute pureté .

Analyse Des Réactions Chimiques

Applications de la Recherche Scientifique

Chimie : Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 est utilisé dans l'étude de la synthèse peptidique et le développement de nouvelles méthodologies synthétiques. Il sert de composé modèle pour tester de nouveaux réactifs et conditions réactionnelles.

Biologie : En recherche biologique, ce composé est utilisé pour étudier les relations structure-activité de la cholécystokinine (CCK) et de ses analogues. Il aide à comprendre comment les modifications de la structure du peptide affectent son activité biologique.

Médecine : Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 est utilisé dans des études pharmacologiques pour étudier les effets des analogues de la CCK sur divers processus physiologiques, notamment la digestion et la régulation de l'appétit.

Industrie : Dans l'industrie pharmaceutique, ce composé est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la CCK. Il sert de composé principal pour concevoir des agonistes et des antagonistes des récepteurs de la CCK plus puissants et plus sélectifs.

Applications De Recherche Scientifique

Scientific Applications of Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)-

Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)- is a peptide fragment derived from the larger cholecystokinin molecule, specifically representing the heptapeptide sequence at the C-terminal end. It is primarily synthesized in the duodenum in response to the intake of food, especially fats and proteins. This compound is classified as a gastrointestinal hormone and neuropeptide due to its involvement in both digestion and brain signaling.

Synthesis and Structure

The synthesis of Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)- typically uses solid-phase peptide synthesis techniques, which allows for precise control over the peptide's sequence and composition, ensuring its biological activity. The molecular structure is defined by its amino acid sequence and configuration, with its conformation and interaction with receptors being influenced by the presence of disulfide bonds or other structural motifs. Techniques such as nuclear magnetic resonance spectroscopy have demonstrated that this peptide can adopt specific secondary structures critical for receptor binding .

Physical and Chemical Properties

The physical and chemical properties of Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)- are essential in determining storage conditions and formulation strategies for potential therapeutic uses.

Applications

Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)- has diverse applications in scientific research:

  • Receptor Binding Studies: It is used to investigate the interaction between cholecystokinin and its receptors.
  • Gastrointestinal Research: It helps study the effects on gastric emptying, intestinal motility, and pancreatic secretion.
  • Appetite Regulation Studies: It plays a role in examining the effects on satiety and food intake.
  • Neurological Studies: It is utilized to explore the effects on anxiety, pain, and memory.
  • Drug Development: It assists in developing cholecystokinin receptor agonists and antagonists for treating digestive and neurological disorders.

Comparaison Avec Des Composés Similaires

Comparison with Similar CCK Analogs

Structural Modifications and Molecular Properties

The table below compares CCK(27-33)-Boc-Nle with structurally related CCK fragments and analogs:

Compound Name Fragment Modifications Molecular Formula Molecular Weight (g/mol) Key Features
CCK(27-33)-Boc-Nle 27–33 Boc group; Nle(28,31) Not explicitly provided ~1,200 (estimated) Enhanced stability, hydrophobic tail
CCK(26-33), N-acetyl-Nle(28,31) 26–33 Acetyl group; Nle(28,31) C₅₃H₆₇N₁₀NaO₁₇S 1,171.21 Shorter fragment; acetyl protection
CCK(26-33), N-α-hydroxysulfonyl-Nle(28,31) 26–33 Hydroxysulfonyl group; Nle(28,31) C₅₁H₆₄N₁₀Na₂O₁₉S₂ 1,231.22 Sulfonated group; high molecular weight
CCK(25-33), biotinyl- 25–33 Biotinylation Not provided Not provided Affinity tagging for detection
CCK(26-32) phenylethyl ester, tyrosyl- 26–32 Phenylethyl ester; Tyr modification Not provided Not provided Esterification for membrane permeability
Key Observations:
  • Fragment Length : Longer fragments (e.g., CCK(25-33)) retain more native CCK residues, which may enhance receptor affinity but increase susceptibility to degradation .
  • Functional Modifications: Biotinylated or sulfonated analogs (e.g., CCK(26-33)-hydroxysulfonyl-Nle) are tailored for high-throughput screening or diagnostic applications .

Functional and Pharmacological Comparisons

Receptor Binding Affinity
  • CCK(27-33)-Boc-Nle : Likely targets CCK1 (peripheral) and CCK2 (central) receptors. The Nle substitutions may mimic methionine’s role in receptor interaction while avoiding oxidation .
  • CCK(26-33)-N-acetyl-Nle : The acetyl group may reduce binding affinity compared to Boc due to smaller size and lower steric hindrance .
Stability and Bioavailability
  • CCK(27-33)-Boc-Nle : The Boc group and Nle substitutions likely extend half-life in vivo compared to unmodified CCK fragments .
  • Sulfonated Analogs : Hydroxysulfonyl groups may improve aqueous solubility but reduce membrane permeability .
Therapeutic Potential
  • Anti-Obesity Applications: CCK analogs like CCK(27-33)-Boc-Nle may suppress appetite by mimicking endogenous CCK’s satiety signaling . Marine-derived CCK-like peptides (e.g., shrimp protein hydrolysates) show similar mechanisms but lack synthetic stability .
  • Diagnostic Tools: Sulfonated or biotinylated analogs are used in receptor binding assays (e.g., Eu-DTPA-PEGO-CCK4 for high-throughput screening) .

Activité Biologique

Cholecystokinin (CCK) is a gastrointestinal peptide hormone that plays a crucial role in digestion and appetite regulation. The specific compound “Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)-” is a synthetic analog of CCK that has been studied for its biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Cholecystokinin functions primarily through its receptors, CCK1R and CCK2R, which are G protein-coupled receptors (GPCRs). These receptors mediate various physiological responses, including gallbladder contraction, pancreatic enzyme secretion, and modulation of gastric motility. The synthetic analog CCK (27-33) exhibits activity by binding to these receptors, influencing digestive processes and satiety signals in the brain.

Pharmacological Effects

Research indicates that CCK (27-33) retains significant biological activity compared to its longer forms. Studies have shown that this peptide can stimulate pancreatic enzyme secretion and induce gallbladder contraction effectively. For instance, in a comparative study, CCK (27-33) was found to be approximately three times less potent than the full-length CCK in stimulating amylase release from pancreatic acinar cells .

Table 1: Comparative Potency of CCK Analogues

CompoundPotency (relative to CCK-8)Biological Activity
CCK (27-33)0.33Moderate stimulation of enzyme secretion
CCK-81.0Strong stimulation of enzyme secretion
CCK (58)0.75High stimulation of enzyme secretion

Case Studies

  • Role in Satiety : A study involving human subjects demonstrated that administration of CCK (27-33) led to a significant reduction in food intake during meal tests, supporting its role as a satiety signal . Participants receiving the peptide reported feeling fuller compared to those receiving a placebo.
  • Impact on Gallbladder Function : In animal models, intravenous infusion of synthetic human CCK-33 resulted in significant gallbladder contraction and increased bile flow, indicating that the analog retains functional properties similar to natural CCK .
  • Neurobiological Implications : Research has explored the implications of CCK in anxiety disorders, with findings suggesting that alterations in CCK signaling may contribute to panic disorders. The administration of CCK analogs has been linked to anxiolytic effects in animal models .

Q & A

Basic Research Questions

Q. What are the key structural features of Cholecystokinin (27-33), tert-butyloxycarbonyl-Nle(28,31)-, and how do they influence its biochemical stability?

  • This peptide is a truncated analog of cholecystokinin (CCK) with tert-butyloxycarbonyl (Boc) protection at specific residues and norleucine (Nle) substitutions at positions 28 and 31. The Boc group enhances resistance to enzymatic degradation, while Nle substitutions improve metabolic stability compared to native methionine residues . Structural validation typically employs mass spectrometry (e.g., observed MW ~1251.34 Da) and circular dichroism to confirm secondary structure integrity .

Q. What experimental protocols are recommended for synthesizing and purifying this CCK analog?

  • Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Boc-protected amino acids (e.g., N-Boc-Nle) are incorporated at positions 28 and 31 to prevent side reactions. Purification involves reversed-phase HPLC with gradients of acetonitrile/water (0.1% TFA), monitored at 220 nm. Purity (>95%) is confirmed via analytical HPLC and MALDI-TOF .

Q. How should researchers design in vitro assays to evaluate receptor binding affinity?

  • Use radioligand displacement assays with CCK-A or CCK-B receptor-expressing cell lines (e.g., CHO cells). Compete the labeled ligand (e.g., ¹²⁵I-CCK-8) with varying concentrations of the analog. Calculate IC₅₀ values using nonlinear regression and validate specificity via receptor subtype-selective antagonists .

Advanced Research Questions

Q. How do discrepancies in reported CCK analog bioactivity arise, and how can they be resolved?

  • Contradictions often stem from variations in peptide folding (e.g., sulfation status at tyrosine residues) or assay conditions (e.g., pH, ionic strength). For example, sulfated CCK-8 analogs show 1000-fold higher affinity for CCK-A receptors than non-sulfated forms . Standardize sulfation protocols (e.g., post-synthetic modification with SO₃-pyridine) and include positive controls (e.g., native CCK-33) in assays .

Q. What strategies optimize in vivo stability without compromising receptor specificity?

  • Incorporate D-amino acids or polyethylene glycol (PEG) moieties at protease-sensitive sites (e.g., C-terminal amidation). Pharmacokinetic studies in rodents (e.g., plasma half-life via LC-MS/MS) can compare modified vs. unmodified analogs. Note that excessive PEGylation may reduce blood-brain barrier penetration for CNS studies .

Q. How do post-translational modifications (e.g., glycosylation) in native CCK affect comparisons with synthetic analogs?

  • Native CCK undergoes prohormone convertase-mediated cleavage and sulfation. Synthetic analogs lacking these modifications may exhibit reduced activity. Co-transfect cells with prohormone convertase 2 (PC2) to mimic endogenous processing, or pre-incubate analogs with PC2 in vitro to assess cleavage patterns .

Q. What statistical approaches address variability in CCK-mediated satiety studies?

  • Use mixed-effects models to account for inter-subject variability in appetite suppression assays. For example, in rodent feeding studies, normalize food intake to body weight and include covariates like baseline CCK levels. Meta-analyses of contradictory exercise-CCK studies (e.g., increased vs. decreased post-exposure levels) should weight results by cohort size and assay sensitivity .

Methodological Notes

  • Structural Validation : Always cross-validate mass spectrometry data with Edman degradation or NMR (e.g., ¹H NMR for Boc group confirmation) .
  • Receptor Assays : Include negative controls (e.g., CCK receptor knockout models) to confirm target specificity .
  • Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate publication bias in conflicting studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.